molecular formula C10H21ClN2O2 B13453684 tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride CAS No. 2913229-25-9

tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride

Cat. No.: B13453684
CAS No.: 2913229-25-9
M. Wt: 236.74 g/mol
InChI Key: GFDVNNWFQBFRJT-FJXQXJEOSA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyl protecting group, an azetidine (4-membered nitrogen-containing ring), and an ethyl substituent with a (1S)-configured stereocenter. Its molecular formula is C₁₀H₂₀ClN₂O₂ (MW: 236.74 g/mol). The azetidine ring confers conformational rigidity, while the tert-butyl carbamate enhances stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or oncological pathways .

Properties

CAS No.

2913229-25-9

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-;/m0./s1

InChI Key

GFDVNNWFQBFRJT-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1CNC1)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Reaction of Azetidine with Chloroformates

The most common approach involves reacting azetidine derivatives with tert-butyl chloroformate (Boc anhydride or similar reagents) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine. This method is well-established for introducing the carbamate group onto the azetidine ring.

Typical Procedure:

  • Reagents: Azetidine derivative, tert-butyl chloroformate, base (e.g., triethylamine)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions: Anhydrous environment, temperature maintained at 0–25°C
  • Reaction Time: Usually 2–6 hours, monitored via TLC or HPLC

Reaction Scheme:

Azetidine + tert-Butyl chloroformate → tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate

Asymmetric Synthesis for Stereoselectivity

Given the stereochemistry at the chiral center, asymmetric synthesis methods utilize chiral auxiliaries or chiral catalysts to favor the formation of the (1S)-enantiomer. This involves chiral starting materials or chiral catalysts during the azetidine ring formation or carbamate attachment.

Key Conditions:

  • Use of chiral ligands or chiral resolution techniques post-synthesis
  • Solvent systems optimized for stereoselectivity, such as toluene or specific mixtures

Multi-step Synthesis Pathways

Some protocols involve initial synthesis of the azetidine ring via cyclization of amino alcohols or amino acids, followed by carbamate formation and salt generation. For example:

  • Step 1: Synthesis of azetidine core via intramolecular cyclization
  • Step 2: N-alkylation or substitution to introduce the (1S)-ethyl group
  • Step 3: Reaction with tert-butyl chloroformate
  • Step 4: Hydrochloride salt formation through treatment with HCl in a suitable solvent

Note: Industrial processes often optimize these steps for higher yields and purity, employing continuous flow reactors and purification techniques like recrystallization or chromatography.

Reaction Conditions and Optimization

Parameter Typical Range Purpose/Effect
Temperature 0°C to 25°C Minimize side reactions during carbamate formation
Solvent Dichloromethane, THF Ensure solubility and reactivity
Base Triethylamine, N-ethyl-N,N-diisopropylamine Neutralize HCl generated, facilitate nucleophilic attack
Reaction Time 2–6 hours Complete conversion, monitored via TLC or HPLC

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the reaction, achieving yields of approximately 71% within 3 hours at 130°C, as reported in recent literature. This method enhances reaction efficiency and energy consumption.

Purification and Characterization

Purification Techniques:

  • Recrystallization from suitable solvents (e.g., hexanes, ethyl acetate)
  • Silica gel chromatography with gradient elution (e.g., 30–100% ethyl acetate in hexanes)

Characterization:

  • NMR spectroscopy confirms the structure and stereochemistry
  • LC-MS verifies molecular weight and purity
  • Melting point analysis ensures product consistency

Research Outcomes and Data Tables

Yield Data Summary

Method Yield (%) Reaction Conditions Remarks
Microwave-assisted reaction 71% Acetonitrile, 130°C, 3h Rapid, high-yield process
Conventional carbamate formation 65–75% DCM, room temperature Widely used, scalable
Multi-step synthesis with chiral resolution 50–60% Variable Ensures stereochemical purity

Research Findings

  • Microwave-assisted methods significantly reduce reaction time and improve yields.
  • Use of appropriate bases and solvents is critical for high selectivity.
  • Stereoselective synthesis remains a focus for pharmaceutical applications, with chiral catalysts enhancing enantiomeric excess.

Industrial and Laboratory Considerations

  • Scale-up: Continuous flow reactors facilitate large-scale synthesis with consistent quality.
  • Purity Standards: Final products meet pharmaceutical standards with >98% purity, confirmed by HPLC and NMR.
  • Environmental Impact: Use of greener solvents and energy-efficient microwave techniques aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound utilized in biological and medicinal research to study the effects of azetidine derivatives on biological systems. The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group, contributing to its chemical properties. The azetidine ring structure allows it to modulate the activity of specific enzymes and receptors, potentially influencing various physiological processes. Compounds with azetidine moieties often exhibit significant pharmacological properties, making them valuable in drug discovery and development.

Applications in Biological and Medicinal Research

  • Interaction Studies: Interaction studies involving tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate focus on its binding affinities with various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. The interactions are typically assessed using techniques:
  • Binding Assays
  • Enzyme Inhibition Assays

    Such studies are crucial for understanding the pharmacodynamics of this compound and its potential role in drug development.
  • Building Block in Organic Synthesis: Its structural characteristics make it a useful building block in organic synthesis and pharmaceutical development.
  • TNBC Cell Lines: Compound 28, related to azetidine derivatives, was found to inhibit cellular growth, displaying cytostatic (GI 50 values ranging from 530 nM to 1 μM) and cytotoxic (IC 50 values ranging from 600 nM to 1.2 μM) effects among the TNBC cell lines tested .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares C₁₀H₂₀ClN₂O₂ with structurally related azetidine-carbamate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride (Target) Not provided C₁₀H₂₀ClN₂O₂ 236.74 (1S)-configured ethyl substituent, azetidine ring
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C₈H₁₅ClN₂O₂ 206.67 No ethyl substituent; simpler azetidine substitution
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride Discontinued C₁₁H₁₉ClN₂O₂ 246.74 Cyclopropyl substituent instead of ethyl
tert-Butyl N-(3-ethylazetidin-3-yl)carbamate hydrochloride 1523606-47-4 C₁₀H₂₁ClN₂O₂ 236.74 Ethyl substituent directly on azetidine nitrogen

Key Comparative Insights

Stereochemical Influence :
The (1S)-configured ethyl group in the target compound introduces chirality, which is absent in simpler analogs like tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Chirality can significantly impact binding affinity in drug-receptor interactions, making the target compound more suitable for enantioselective synthesis .

3-Ethylazetidine Derivative: The ethyl group on the azetidine nitrogen (CAS 1523606-47-4) alters electronic distribution, possibly enhancing lipophilicity but reducing solubility in polar solvents compared to the target compound .

Synthetic Utility: The target compound’s stereocenter necessitates asymmetric synthesis (e.g., chiral catalysts or resolution), increasing complexity compared to non-chiral analogs . Simpler derivatives like tert-butyl N-(azetidin-3-yl)carbamate hydrochloride are more cost-effective for large-scale synthesis but lack enantiomeric specificity .

Physicochemical Properties

Property Target Compound 3-Ethylazetidine Derivative Cyclopropyl Derivative
Solubility (H₂O) Low Very Low Moderate
LogP ~1.5 ~2.1 ~1.2
Stability (pH 7.4) High Moderate Low

Notes:

  • The cyclopropyl derivative’s moderate solubility stems from its strained ring system, which increases polarity .
  • The 3-ethylazetidine derivative’s higher LogP reflects enhanced lipophilicity due to the alkyl chain .

Biological Activity

Tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique reactivity and biological interactions.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 2276501-65-4

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with various molecular targets within biological systems. Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties, making them valuable in drug discovery and development.

The azetidine ring structure allows for modulation of specific enzymes and receptors, potentially influencing various physiological processes. Interaction studies have focused on its binding affinities with receptors involved in pain modulation and inflammation pathways. Preliminary findings suggest that this compound may exhibit:

  • Analgesic Properties : Potential to alleviate pain by interacting with central nervous system receptors.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor interaction.
  • Antimicrobial Activity : Initial studies indicate possible antimicrobial properties, although further investigation is necessary.

Case Studies

  • Analgesic and Anti-inflammatory Studies
    • In vitro assays demonstrated that this compound could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
    • Animal models showed a significant reduction in pain perception when administered this compound, suggesting its potential as a therapeutic agent for pain management.
  • Antimicrobial Activity
    • Preliminary screening against various bacterial strains indicated that this compound exhibits moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy as an antibiotic.

Interaction Studies

Studies have employed various techniques to assess the binding affinities of this compound with biological targets:

  • Surface Plasmon Resonance (SPR) : Used to determine real-time binding kinetics with target receptors.
  • Molecular Docking Simulations : Conducted to predict the binding modes and affinities of the compound with specific enzymes and receptors.
Technique Purpose
Surface Plasmon ResonanceAssess binding kinetics
Molecular DockingPredict binding modes

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride, and what critical parameters influence yield and purity?

The compound is synthesized via reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. Key parameters include:

  • Stoichiometric control : Excess tert-butyl chloroformate ensures complete reaction of the azetidine intermediate.
  • Anhydrous environment : Moisture leads to undesired hydrolysis of the chloroformate.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the product with >95% purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the azetidine ring, tert-butyl group, and carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (236.74 g/mol).
  • HPLC : Reverse-phase chromatography assesses purity (>98% for pharmacological studies) .

Q. What are the recommended storage conditions and handling precautions to maintain stability?

  • Storage : Stable at room temperature (RT) in airtight containers under inert gas (argon/nitrogen) to prevent carbamate degradation.
  • Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Avoid aqueous solutions unless specified, as hydrolysis can occur at extremes of pH .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate common side reactions during synthesis?

  • Side reaction : N-Oxide formation on the azetidine ring.
  • Mitigation : Use degassed solvents and reduce oxygen exposure via Schlenk techniques.
  • Alternative pathways : Introduce fluoromethyl substituents (e.g., tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride) to stabilize the ring via electron-withdrawing effects .
  • Process optimization : Continuous flow reactors improve mixing and thermal control, reducing byproducts like tert-butyl alcohol .

Q. What analytical strategies resolve contradictions in reported biological activities across studies?

  • Data conflicts : Discrepancies in IC50 values for enzyme inhibition may arise from impurities or stereochemical variability.
  • Resolution :
  • Chiral HPLC : Verify enantiomeric purity of the (1S)-ethyl group.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to differentiate true target engagement from assay artifacts .
  • Comparative studies : Benchmark against analogs (e.g., tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate) to isolate structural determinants of activity .

Q. How does the stereochemistry at the (1S)-ethyl position influence interactions with biological targets, and how is this assessed experimentally?

  • Stereochemical impact : The (S)-configuration enhances binding to chiral enzyme pockets (e.g., proteases) via optimal spatial alignment.
  • Assessment :
  • X-ray crystallography : Resolve ligand-protein co-crystals using SHELX software for refinement .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .

Q. What methodologies are employed to study the compound's stability under varying pH and temperature conditions relevant to pharmacological applications?

  • Accelerated stability testing :
  • pH profiling : Incubate in buffers (pH 2–9) at 37°C for 48 hours; monitor degradation via HPLC.
  • Thermal stress : Heat to 60°C for 72 hours; identify decomposition products (e.g., tert-butyl alcohol) via GC-MS .
    • Pharmacokinetic modeling : Use LC-MS/MS to quantify plasma stability in preclinical models, adjusting formulation (e.g., PEGylation) to enhance half-life .

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